2-Chloro-5-fluoro-6-methylnicotinonitrile

Overview

Description

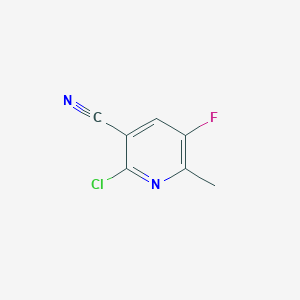

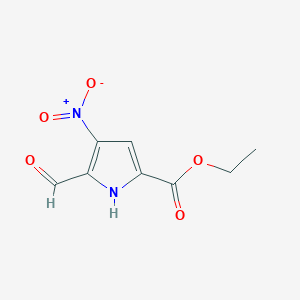

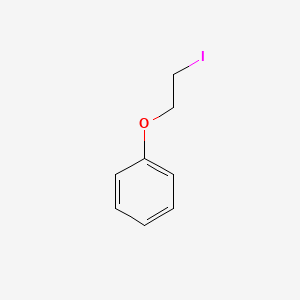

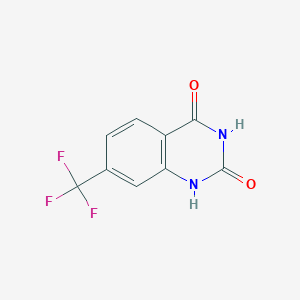

“2-Chloro-5-fluoro-6-methylnicotinonitrile” is a chemical compound with the linear formula C7H4N2Cl1F1 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoro-6-methylnicotinonitrile” can be represented by the SMILES stringFC1=CC(C#N)=C(Cl)N=C1C . The InChI code for this compound is 1S/C7H4ClFN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 . Physical And Chemical Properties Analysis

The compound “2-Chloro-5-fluoro-6-methylnicotinonitrile” is a solid at room temperature . It has a molecular weight of 170.57 .Scientific Research Applications

Synthesis and Derivatives

- Synthesis Methods : 2-Chloro-5-fluoro-6-methylnicotinonitrile has been synthesized through various methods. For instance, it can be synthesized from 5-amino-2-chloro-3-methylpyridine, leading to basic metabolites in pharmacological compounds (Ponticello, Engelhardt, Freedman & Baldwin, 1980). Another method involves regioselective nucleophilic substitution reactions (Dyadyuchenko, Dotsenko, Muraviev, Dmitrieva, Aksenov & Aksenova, 2021).

Role in Antiviral Nucleosides

- Antiviral Activity : Certain derivations of this compound, like 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, exhibit potent anti-herpes virus activity. This highlights the significance of the fluorine function in enhancing antiviral effectiveness (Watanabe, Su, Klein, Chu, Matsuda, Chun, López & Fox, 1983).

Use in Synthesizing Biologically Active Compounds

- Intermediate in Drug Synthesis : This compound serves as an intermediate in synthesizing various biologically active compounds, particularly those with anticancer properties. Its derivatives have been used in efficient synthesis methods for important medical compounds (Zhang, Duan, Xiong, Zhuang & Tang, 2019).

Novel Syntheses and Applications

- Novel Synthesis Techniques : Research includes developing new synthesis techniques for derivatives of 2-Chloro-5-fluoro-6-methylnicotinonitrile, which have applications in creating pesticides and other chemicals (Du, Chen, Zheng & Xu, 2005).

Diagnostic Use in Alzheimer's Disease

- Alzheimer's Disease Research : A derivative of this compound, [18F]FDDNP, has been used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, aiding in early diagnosis and treatment monitoring (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang & Barrio, 2002).

Heterocyclic Compound Synthesis

- Heterocyclic Chemistry : It's been used in the preparation of substituted 1,2,3-triazoles, demonstrating its versatility in synthesizing a range of heterocyclic compounds with potential pharmaceutical applications (Begtrup & Holm, 1981).

Safety and Hazards

The compound “2-Chloro-5-fluoro-6-methylnicotinonitrile” is classified as a hazardous substance. It has the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNCYKNWLEGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620246 | |

| Record name | 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474826-15-8 | |

| Record name | 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3060446.png)

![4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol](/img/structure/B3060452.png)